

Selectivity profile of ZK756326 dihydrochloride against other chemokine receptors.

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B1139076

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Selectivity Profile of ZK756326 Dihydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **ZK756326 dihydrochloride** against other chemokine receptors and alternative compounds. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.

ZK756326 is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).^[1] Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.

Quantitative Selectivity Profile of ZK756326

ZK756326 demonstrates notable selectivity for the human and mouse CCR8 receptors. While highly selective against a range of other chemokine receptors, it exhibits some activity at certain serotonergic and adrenergic receptors.

| Target Receptor | Ligand Displaced | Potency (IC50) | Selectivity vs. hCCR8 | Notes |
|------------------------|------------------|----------------|-----------------------|---|
| Human CCR8 | I-309 (CCL1) | 1.8 μ M | - | Primary Target |
| Mouse CCR8 | I-309 (CCL1) | 2.6 μ M | 0.69-fold | Active at mouse ortholog |
| CCR4 | - | No Activity | >28-fold | Highly Selective |
| CXCR3 | - | No Activity | >28-fold | Highly Selective |
| CXCR4 | - | No Activity | >28-fold | Highly Selective |
| CCR5 | - | No Activity | >28-fold | Highly Selective |
| 5-HT1A | - | 5.4 μ M | 0.33-fold | Less Selective |
| 5-HT2B | - | 4.4 μ M | 0.41-fold | Less Selective |
| 5-HT2C | - | 34.8 μ M | 0.05-fold | Less Selective |
| 5-HT5A | - | 16 μ M | 0.11-fold | Less Selective |
| 5-HT6 | - | 5.9 μ M | 0.31-fold | Less Selective |
| α 2A Adrenergic | - | <20 μ M | ~0.09-fold | Less Selective |
| Other GPCRs | - | >50 μ M | <0.036-fold | Tested against a panel of 26 other GPCRs. |

Comparison with Alternative CCR8 Modulators

Several antagonists targeting CCR8 have been developed, often demonstrating higher potency and selectivity compared to the agonist ZK756326.

| Compound | Modality | Potency | Selectivity Profile |
|-----------|------------|--|---|
| ZK756326 | Agonist | IC50 = 1.8 μ M (hCCR8 Binding) | >28-fold vs other GPCRs; less selective against 5-HT and α 2A receptors.[1] |
| IPG7236 | Antagonist | IC50 = 8.44 nM (CCL1-induced signaling)[2][3] | Described as a potent and highly selective CCR8 antagonist.[4][5] |
| NS-15 | Antagonist | Ki = 1.6 nM (Binding Assay)[2][6] | At least 300-fold selectivity versus other GPCRs, including other chemokine receptors.[6] |
| SB-649701 | Antagonist | pIC50 = 7.7 (Calcium Release Assay) | At least 100-fold selectivity against other GPCRs.[2][6][7] |

Experimental Protocols

The characterization of ZK756326 and other CCR8 modulators relies on a standard set of in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

- Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCR8.
- Materials:
 - Cell membranes from a cell line overexpressing human CCR8.

- Radioligand (e.g., ^{125}I -CCL1).
- Test compound (e.g., ZK756326) at various concentrations.
- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl_2 , 0.1 mM EDTA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Incubation: Cell membranes, radioligand, and the test compound are incubated together in the assay buffer to allow binding to reach equilibrium.
 - Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
 - Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
 - Counting: The radioactivity retained on the filters is measured using a scintillation counter.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

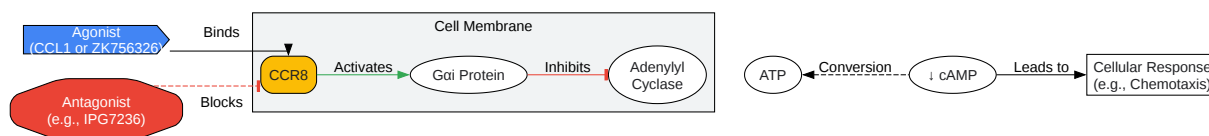
This functional assay measures a compound's ability to act as an agonist (stimulate) or antagonist (inhibit) of G-protein-coupled receptor signaling by measuring changes in intracellular calcium levels.

- Objective: To determine the functional potency (EC_{50} or IC_{50}) of a compound in modulating CCR8 signaling.
- Materials:

- A cell line expressing human CCR8 (e.g., U87 MG cells).
- A calcium-sensitive fluorescent dye (e.g., Calcium 3).
- Assay buffer (e.g., Hanks' balanced salts solution with HEPES).
- CCR8 agonist (e.g., CCL1) for antagonist testing.
- Test compound.
- A fluorescence plate reader (e.g., FLIPR).
- Procedure:
 - Cell Plating: Cells are plated in a multi-well plate and cultured.
 - Dye Loading: Cells are loaded with a calcium-sensitive dye.
 - Compound Addition: The plate is placed in a fluorescence reader. For antagonist testing, the test compound is added first. For agonist testing, the test compound (e.g., ZK756326) is added directly.
 - Agonist Challenge (for antagonist mode): After a brief incubation with the antagonist, a CCR8 agonist (CCL1) is added to stimulate the receptor.
 - Data Acquisition: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
 - Data Analysis: The change in fluorescence is calculated. For agonists, EC50 values are determined from dose-response curves. For antagonists, the percent inhibition of the agonist response is plotted to determine IC50 values.

Visualizations

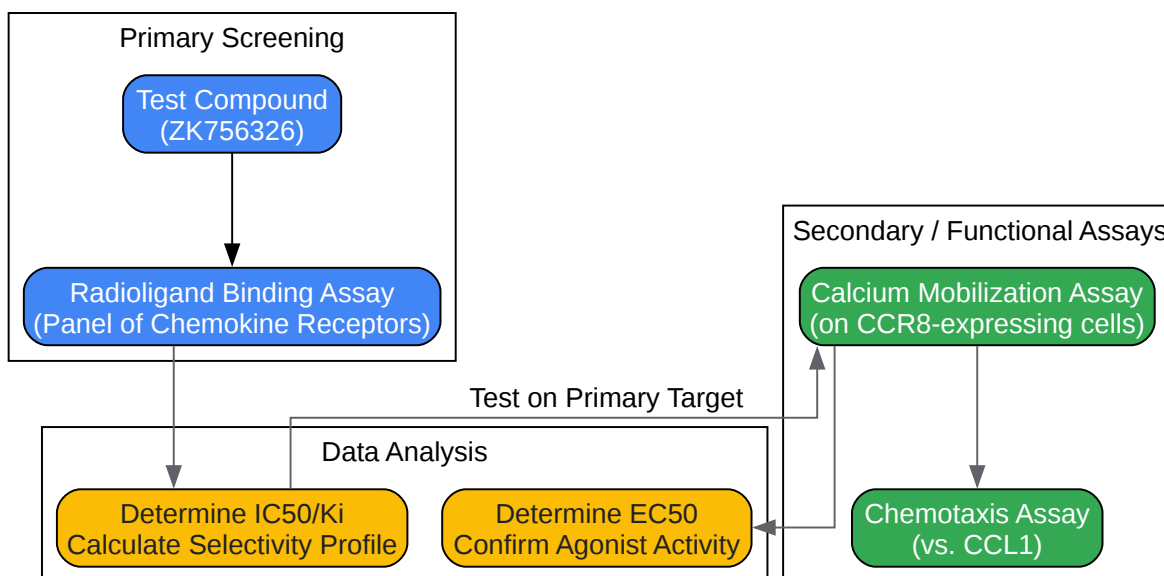
CCR8 Signaling Pathway



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Caption: Simplified CCR8 signaling cascade upon agonist binding.

Experimental Workflow for Selectivity Profiling



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Caption: Workflow for determining the selectivity and functional activity of a compound.

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